molecular formula C14H11F3O B1272215 1-(Benzyloxy)-3-(trifluoromethyl)benzene CAS No. 70097-64-2

1-(Benzyloxy)-3-(trifluoromethyl)benzene

Cat. No. B1272215
CAS RN: 70097-64-2
M. Wt: 252.23 g/mol
InChI Key: KFUXJOLIPMQFEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives can involve various reagents and catalysts. For instance, the combination of 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf2O) is used for the conversion of thioglycosides to glycosyl triflates, which can then be converted to glycosides upon treatment with alcohols . This indicates the potential for using similar reagents for introducing trifluoromethyl groups into benzene derivatives. Additionally, palladium-catalyzed reactions are mentioned as a method for synthesizing dimethoxybis(trifluoropropen-1-yl)benzenes , suggesting that palladium catalysis could be a viable route for synthesizing 1-(Benzyloxy)-3-(trifluoromethyl)benzene.

Molecular Structure Analysis

The molecular structure of benzene derivatives is influenced by the substituents attached to the benzene core. For example, the structure of 1,3,5-tris(trifluoromethyl)benzene was studied using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from a regular hexagon due to the electronegative effect of the CF3 groups . This suggests that the introduction of a trifluoromethyl group in 1-(Benzyloxy)-3-(trifluoromethyl)benzene would similarly affect its molecular structure.

Chemical Reactions Analysis

Benzene derivatives can undergo various chemical reactions depending on their functional groups. The papers discuss the reactivity of different benzene derivatives, such as the generation of arynes from bromo-trifluoromethoxybenzenes and their subsequent reactions with furan . This indicates that 1-(Benzyloxy)-3-(trifluoromethyl)benzene could potentially participate in similar reactions, depending on the reactivity of the benzyloxy and trifluoromethyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their molecular structure and substituents. For instance, the photophysical properties of dimethoxybis(trifluoropropen-1-yl)benzenes were studied, showing violet fluorescence in the solid state . This suggests that the trifluoromethyl group can affect the optical properties of benzene derivatives. The electron-withdrawing nature of the trifluoromethyl group is also shown to increase anion transport activity in benzimidazole derivatives , which could be relevant for understanding the properties of 1-(Benzyloxy)-3-(trifluoromethyl)benzene.

Scientific Research Applications

Synthesis and Organic Synthesis Applications

  • Synthesis of 1,3,5-Tritert-butoxycarbonylamino Benzyloxy Benzene : This compound, which is an important intermediate in organic synthesis, can be used in the pharmaceutical industry, pesticide preparation, and the production of organic materials. It is synthesized from 3-aminobenzyl alcohol through various reactions, with its structure confirmed by 1H NMR and HRMS (H. We, 2015).

  • Mix-and-heat Benzylation of Alcohols : 2-Benzyloxy-1-methylpyridinium triflate is a stable, neutral organic salt used to convert alcohols into benzyl ethers upon warming, showcasing good to excellent yield in various alcohols (Kevin W. C. Poon & G. Dudley, 2006).

  • Trifluoromethylation of Arenes and Heteroarenes : Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, using a hypervalent iodine reagent. This process results in various products with a significant induction period and involves radical species (E. Mejía & A. Togni, 2012).

Molecular Structure and Characterization Studies

  • Molecular Structure of 1,3,5-Tris(trifluoromethyl)benzene : This study used gas-phase electron diffraction and quantum chemical calculations to determine the molecular structure of 1,3,5-Tris(trifluoromethyl)benzene. The study found deviations from a regular hexagon in the carbon ring due to the σ-electronegative effect of the CF3 groups (I. N. Kolesnikova et al., 2014).

Application in Polymer Synthesis

  • Synthesis of Fluorine-Containing Polyetherimide : This research involved synthesizing compounds used to produce novel fluorine-containing polyetherimide. The process involved the reaction of hydroquinone with 2-chloro-5-nitrobenzene trifluoride and further reactions, characterized using various spectroscopic technologies (Yu Xin-hai, 2010).

Photophysical Properties and Optoelectronic Material

  • Electrochemistry and Electrogenerated Chemiluminescence : A study on 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes, which contain 1,3,5-tri(anthracen-10-yl)-benzene as a core, explored its electrochemical behaviors and electrogenerated chemiluminescence (ECL). The study revealed strong absorption in UV-vis and blue fluorescence emission, indicating potential applications in optoelectronics (H. Qi et al., 2016).

Nonlinear Optical Chromophores

  • Nonlinear Optical Chromophores with Methoxy or Benzyloxy Groups : Research on a series of nonlinear optical chromophores with additional methoxy or benzyloxy groups on the amino-benzene donor units showed improved linear and nonlinear optical properties compared to benchmark chromophores. This indicates potential applications in optoelectronic devices and materials science (Toshiki Yamada et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “Bromobenzene”, suggests that it is flammable and causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

properties

IUPAC Name

1-phenylmethoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUXJOLIPMQFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371070
Record name 1-(Benzyloxy)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-3-(trifluoromethyl)benzene

CAS RN

70097-64-2
Record name 1-(Phenylmethoxy)-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70097-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzyloxy)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70097-64-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Wang, Y Deng, Y Chen, K Yu, A Wang… - European Journal of …, 2017 - Elsevier
Through a structure-based drug design approach, a tricyclic benzonaphthyridinone pharmacophore was used as a starting point for carrying out detailed medicinal structure-activity …
Number of citations: 19 www.sciencedirect.com
H Li - 2014 - repository.kaust.edu.sa
This thesis is based on research in Cu-catalyzed electrophilic trifluoromethylation and exploiting Cu/Cu2O nanowires with novel catalytic reactivity for developing of catalytic and …
Number of citations: 2 repository.kaust.edu.sa
M Presset, D Oehlrich, F Rombouts… - The Journal of organic …, 2013 - ACS Publications
Copper-mediated trifluoromethylation of unsaturated organotrifluoroborates with the Langlois reagent (NaSO 2 CF 3 ) and TBHP allows the introduction of trifluoromethyl groups into a …
Number of citations: 97 pubs.acs.org
Y Huang, X Fang, X Lin, H Li, W He, KW Huang… - Tetrahedron, 2012 - Elsevier
An efficient room temperature copper-catalyzed trifluoromethylation of organotrifluoroborates under the base free condition using an electrophilic trifluoromethylating reagent is …
Number of citations: 49 www.sciencedirect.com

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